
N-benzyl-1-(4-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C16H19NO It is a derivative of benzylamine, where the benzyl group is substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-benzyl-1-(4-methoxyphenyl)ethan-1-amine involves the reaction of 4-methoxybenzylamine with benzaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction proceeds as follows:
Formation of Imine Intermediate: 4-methoxybenzylamine reacts with benzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced to the corresponding amine using a reducing agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of catalysts like platinum on carbon (Pt/C) can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-1-(4-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A primary amine with a similar structure but lacks the benzyl group.
N-benzyl-1-(4-methoxyphenyl)-2-propylamine: A derivative with an additional propyl group, used in the synthesis of pharmaceuticals.
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different side chain.
Uniqueness
N-benzyl-1-(4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and 4-methoxyphenyl groups allows for versatile chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
14429-03-9 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-13(15-8-10-16(18-2)11-9-15)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
UUERSPCNHLAMES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
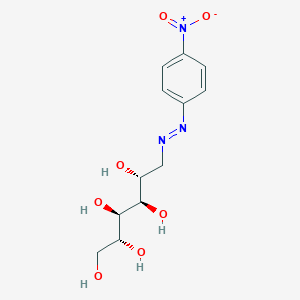
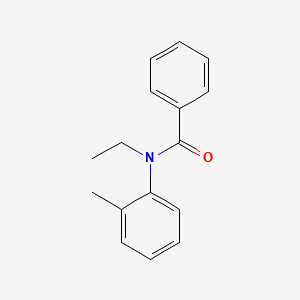
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
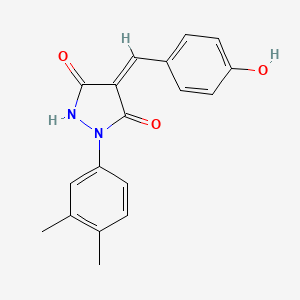
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)

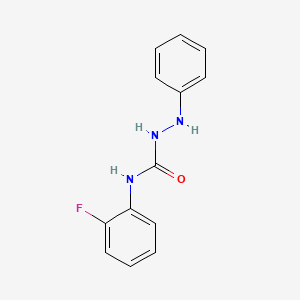
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
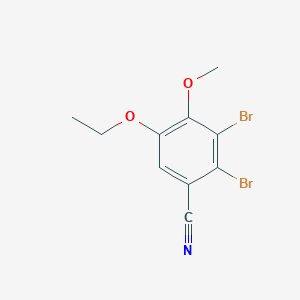
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
